Mabuterol-d9

Vue d'ensemble

Description

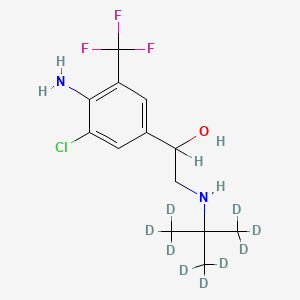

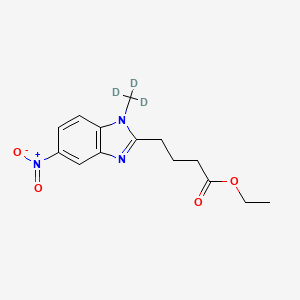

Mabuterol-d9 is a deuterium-labeled version of Mabuterol . Mabuterol is an agonist of the β2-adrenergic receptor .

Synthesis Analysis

The synthesis of Mabuterol-d9 involves three stable and simple synthetic routes. These routes have been described with 98.5%, 99.7%, and 98.4% isotopic abundance and good purity . The structures and isotope abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis

The molecular formula of Mabuterol-d9 is C13H18ClF3N2O . The exact mass is 319.1624661 g/mol and the monoisotopic mass is also 319.1624661 g/mol .Physical And Chemical Properties Analysis

Mabuterol-d9 has a molecular weight of 319.80 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 58.3 Ų . The heavy atom count is 20 .Applications De Recherche Scientifique

Synthesis and Isotopic Enrichment : Mabuterol-d9, along with similar compounds D9 -Bambuterol and D9 -Cimbuterol, has been synthesized with high isotopic abundance and purity. This synthesis is crucial for use in analytical and pharmacological studies, as confirmed by liquid chromatography-tandem mass spectrometry and NMR (Tu et al., 2016).

Secretomotor and Mucolytic Effects : Mabuterol has been found to have secretomotor and mucolytic effects. It increases the output volume of respiratory fluid, decreases sputum viscosity, and promotes mucociliary transport. These properties may contribute to its clinical efficacy in treating chronic obstructive pulmonary disease (Miyata et al., 1987).

Inhibition of Proliferation in ASMCs : Mabuterol can inhibit the proliferation of airway smooth muscle cells induced by platelet-derived growth factor BB (PDGF-BB). This effect is related to mitochondrial fission/fusion and intracellular calcium regulation, offering insights into potential therapeutic mechanisms for respiratory conditions (Gu et al., 2019).

Analysis in Animal Tissues : Mabuterol, along with other β2-agonists, has been analyzed in animal tissues using gas chromatography-mass spectrometry. This method helps in detecting residues of such compounds in food products and is crucial for food safety and regulatory compliance (Wu et al., 2008).

Mécanisme D'action

Target of Action

Mabuterol-d9 is a deuterium-labeled variant of Mabuterol . The primary target of Mabuterol-d9 is the β2-adrenergic receptor . This receptor is a member of the G protein-coupled receptor superfamily and plays a crucial role in the regulation of various physiological processes, including bronchodilation and anti-allergic effects .

Mode of Action

As an agonist of the β2-adrenergic receptor, Mabuterol-d9 binds to this receptor, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

The activation of the β2-adrenergic receptor by Mabuterol-d9 affects several biochemical pathways. The most notable is the cAMP-dependent pathway, which leads to the relaxation of airway smooth muscle . Additionally, the compound may also exert anti-allergic effects by inhibiting the release of mediators from mast cells in the airways .

Pharmacokinetics

Typically, β2-agonists are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Mabuterol-d9 action is bronchodilation, which helps alleviate symptoms in conditions like asthma . By relaxing the smooth muscles in the airways, Mabuterol-d9 increases airflow and improves respiratory function . Additionally, its anti-allergic effects may help reduce inflammation and hypersensitivity in the airways .

Action Environment

The action, efficacy, and stability of Mabuterol-d9 can be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness through drug-drug interactions. Additionally, individual factors such as the user’s age, health status, and genetic makeup can also influence the drug’s action .

Orientations Futures

Propriétés

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016400 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mabuterol-d9 | |

CAS RN |

1246819-58-8 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of synthesizing deuterated analogues of drugs like Mabuterol?

A1: Synthesizing deuterated analogues, such as Mabuterol-d9, holds significant value in pharmaceutical research. The incorporation of deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect, where the heavier deuterium forms stronger bonds compared to hydrogen. This can lead to slower metabolism and increased drug half-life, potentially enhancing efficacy and reducing dosing frequency. Additionally, deuterated compounds are valuable tools in analytical chemistry, particularly in mass spectrometry, for tracing metabolic pathways and conducting quantitative analyses. []

Q2: The article mentions the use of "liquid chromatography-tandem mass spectrometry" to confirm the structure and isotopic abundance of the synthesized compounds. Could you elaborate on the role of this technique?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely employed in pharmaceutical analysis for identifying and quantifying compounds within a mixture. In the context of this study, LC-MS/MS served two primary purposes. First, it separated the synthesized deuterated Mabuterol (Mabuterol-d9) from any potential impurities or byproducts generated during synthesis. Secondly, the mass spectrometer accurately measured the mass-to-charge ratio of the separated Mabuterol-d9, confirming its molecular weight and the degree of deuterium incorporation, thereby verifying the isotopic abundance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/no-structure.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)